5-溴-2-氯-N-(丙-2-烯-1-基)嘧啶-4-胺

描述

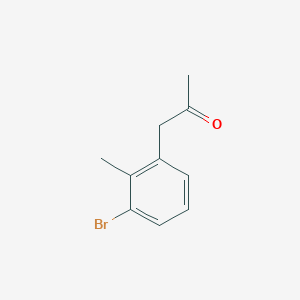

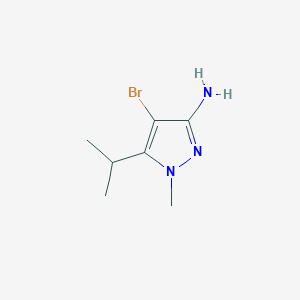

“5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C9H11BrClN3 . It is a pyrimidin-4-amine derivative .

Molecular Structure Analysis

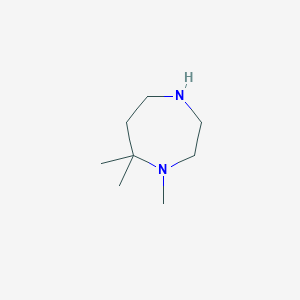

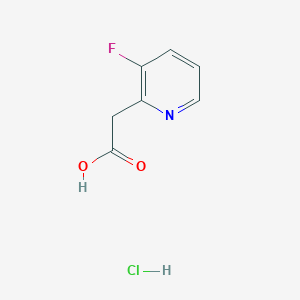

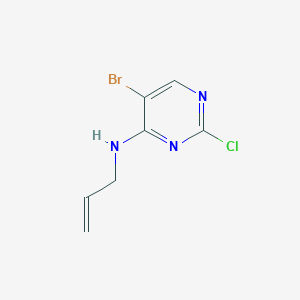

The molecular structure of “5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine” consists of a pyrimidine ring which is essentially planar . The InChI string representation of the molecule isInChI=1S/C9H11BrClN3/c10-7-5-12-9(11)14-8(7)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14) . Physical And Chemical Properties Analysis

The molecular weight of “5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine” is 276.56 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the molecule is 274.98249 g/mol .科学研究应用

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of various pharmacologically active molecules. Its halogenated pyrimidine structure is particularly useful in creating new drugs that can interact with DNA or RNA due to the similarity in structure. For instance, it can be used to synthesize nucleoside analogs which are a class of antiviral drugs .

Agriculture

Within the agricultural sector, this compound’s derivatives could be explored for their potential as novel pesticides or herbicides. The presence of bromine and chlorine atoms could be leveraged to disrupt biological processes in pests, offering a new approach to crop protection .

Material Science

In material science, the compound could be utilized in the development of organic semiconductors. Its pyrimidine core can be a building block for conjugated systems that exhibit good charge transport properties, which are essential for creating efficient organic electronic devices .

Environmental Science

Environmental science could benefit from this compound through the creation of sensitive analytical reagents for pollutant detection. The compound’s reactivity with various environmental toxins could lead to the development of colorimetric or fluorometric sensors, aiding in the monitoring of environmental health .

Biochemistry

Biochemically, the compound can be used to study protein-DNA interactions. By attaching it to DNA strands, researchers can investigate how proteins recognize and bind to DNA, which is crucial for understanding genetic regulation and mutation processes .

Pharmacology

In pharmacology, the compound could be investigated for its role in drug metabolism studies. Its structure allows for modifications that can mimic drug molecules, making it a candidate for studying how drugs are metabolized in the body and how they can be optimized for better efficacy and safety .

属性

IUPAC Name |

5-bromo-2-chloro-N-prop-2-enylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN3/c1-2-3-10-6-5(8)4-11-7(9)12-6/h2,4H,1,3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZHHZIFJBEYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B1381996.png)

![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)

![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1381998.png)

![5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1382011.png)

![2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1382013.png)